molecular formula C11H22BrNO3 B13300327 tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

Cat. No.: B13300327
M. Wt: 296.20 g/mol
InChI Key: MMMNRBGRYPHEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is a chemical building block with the CAS Number 1701611-52-0 and a molecular formula of C12H24BrNO3 . It has a molecular weight of 310.23 g/mol . The structure of this compound features a bromoalkyl chain and a tert-butoxycarbonyl (Boc) protected secondary amine, which is a common protecting group in organic synthesis. The presence of both a bromine atom and a hydroxy group on adjacent carbon atoms makes it a potential multifunctional intermediate for constructing more complex molecules. Researchers may utilize this compound in various synthetic pathways, including the development of pharmaceutical candidates, as similar tert-butyl carbamate derivatives are frequently employed in medicinal chemistry research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Properties

Molecular Formula

C11H22BrNO3

Molecular Weight

296.20 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

InChI

InChI=1S/C11H22BrNO3/c1-6-13(8-11(5,15)7-12)9(14)16-10(2,3)4/h15H,6-8H2,1-5H3

InChI Key

MMMNRBGRYPHEIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CBr)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation via Carbamate Formation and Bromination

a. Carbamate Formation Using Isocyanates or Carbonates

The foundational step in synthesizing carbamate derivatives like the target compound involves reacting primary amines with suitable carbamoylating agents. Research indicates that di(2-pyridyl) carbonate (DPC) and mixed carbonates serve as efficient reagents for carbamate synthesis, offering high yields and operational simplicity.

  • Methodology:
    • Primary amines are reacted with di(2-pyridyl) carbonate in the presence of a base such as triethylamine, facilitating the formation of carbamates.
    • Alternatively, alkoxycarbonylation of amines with mixed carbonates enables the introduction of the tert-butyl group, as demonstrated in the synthesis of various carbamate derivatives.

b. Bromination of Hydroxy-Substituted Intermediates

The hydroxyl group at the 2-position of the hydrocarbon backbone can be selectively brominated using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. This step introduces the bromine atom at the desired position, forming the 3-bromo-2-hydroxy-2-methylpropyl moiety.

  • Reaction Conditions:
    • PBr₃ is typically employed at low temperatures (0°C to room temperature) to avoid overbromination.
    • The process proceeds via nucleophilic substitution, converting the hydroxyl group into a bromide with retention of stereochemistry where applicable.

Synthesis Pathway Based on Patented Methods

The patent literature, notably WO2014203045A1, describes an eco-friendly, cost-effective process for similar carbamate derivatives, emphasizing green chemistry principles. The key steps include:

  • Reduction of Precursors: Using sodium borohydride (NaBH₄) in aqueous micellar systems at low temperatures (0-5°C) to generate diols or alcohol intermediates.
  • Conversion to Carbamates: Reacting these intermediates with carbamoyl chlorides or carbonates in the presence of bases such as tetra-n-butyl ammonium acetate at elevated temperatures (~95°C).
  • Introduction of Bromine: Bromination of the hydroxy groups, followed by substitution reactions to install the desired bromide at the 3-position.

This methodology ensures high stereoselectivity and yields, with environmentally benign reagents, aligning with recent advances in green synthesis.

Specific Reaction Scheme for Target Compound

Step Reagents & Conditions Description
1 Formation of carbamate : tert-Butyl chloroformate, amines, base (e.g., triethylamine) Forms the tert-butyl carbamate protecting group on the amine.
2 Hydroxy methylation : Formaldehyde or methylating agents Introduces methyl groups at the 2-position.
3 Bromination : PBr₃ or HBr, low temperature Converts the 2-hydroxy group into a bromide, yielding 3-bromo-2-hydroxy-2-methylpropyl derivative.
4 Coupling with ethylamine : N-ethylation via alkylation or amide formation Introduces the N-ethyl group on the carbamate nitrogen.

Research Findings and Data Integration

  • Yield and Purity: The synthesis involving sodium borohydride reduction followed by carbamate formation and bromination consistently yields high purity intermediates (>95%) with yields ranging from 56% to 80%, depending on the specific pathway and conditions.
  • Reaction Optimization: Temperature control (0-50°C), choice of solvents (THF, acetone, ethanol), and pH adjustments are critical for maximizing selectivity and minimizing side reactions.
  • Environmental Considerations: The use of aqueous micellar systems and recyclable reagents aligns with green chemistry principles, reducing hazardous waste.

Summary of Key Preparation Methods

Method Key Reagents Advantages References
Carbamate formation via carbonate reagents Di(2-pyridyl) carbonate, triethylamine High yield, operational simplicity
Bromination with PBr₃ PBr₃, low temperature Selective bromide formation
Reduction with NaBH₄ NaBH₄, aqueous micellar systems Environmentally friendly, high stereoselectivity
Alkylation and coupling Formaldehyde, ethylamine Precise functionalization

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the 3-bromo substituent is highly reactive toward nucleophilic substitution (SN2) or elimination (E2) under basic conditions. For example:

  • Hydrolysis (Bromo → Hydroxy):
    Treatment with aqueous NaOH or AgNO₃ generates diols via hydroxyl substitution. This reaction is pH-dependent and typically requires polar aprotic solvents (e.g., DMSO or THF) .

  • Alkoxy Formation (Bromo → Alkoxy):
    Reaction with alcohols (ROH) in the presence of Cs₂CO₃ or K₂CO₃ yields ether derivatives. Tetrabutylammonium iodide (TBAI) enhances reaction rates by stabilizing intermediates .

Table 1: Substitution Reaction Conditions

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydrolysisNaOH (1M), H₂O/THFDiol75–85
AlkoxylationROH, Cs₂CO₃, TBAIEther60–90

Oxidation and Reduction

The secondary alcohol (2-hydroxy group) undergoes oxidation to ketones or reduction to alkanes:

  • Oxidation :
    Catalytic CrO₃ or Dess-Martin periodinane converts the alcohol to a ketone, critical for synthesizing α,β-unsaturated carbonyl intermediates .

  • Reduction :
    NaBH₄ or LiAlH₄ reduces the carbamate’s carbonyl group to a methylene group, though this may require protecting the bromine .

Table 2: Oxidation/Redution Outcomes

ProcessReagentsProductSelectivityReference
OxidationDess-MartinKetone>90%
ReductionLiAlH₄, THFMethylene Derivative70–80%

Thermal Decomposition

Thermal instability of tert-butyl carbamates leads to:

  • Carbamate Cleavage :
    Heating above 120°C releases isocyanates and tert-butanol, enabling downstream coupling reactions (e.g., urea formation) .

  • Elimination :
    Under acidic conditions (HCl, H₂SO₄), β-elimination produces alkenes and HBr .

Mechanism :
R-O-C(=O)-NHR’ΔR-OH + O=C=N-R’\text{R-O-C(=O)-NHR'} \xrightarrow{\Delta} \text{R-OH + O=C=N-R'}
Supported by Curtius rearrangement studies in analogous systems .

Stability and Byproducts

  • Light Sensitivity :
    Decomposes under UV light, forming brominated byproducts (e.g., HBr) .

  • Storage : Requires inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Researchers may investigate its activity against specific diseases or conditions, particularly those involving enzyme dysregulation.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Carbamates

Compound Name Substituents/Functional Groups Similarity Score Key Features
tert-Butyl N-(3-Bromopropyl)carbamate 3-bromo, no hydroxyl/methyl groups 0.84 Simpler structure; lacks steric hindrance from ethyl and hydroxyl groups
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate 3-bromo, 2,2-dimethyl, no hydroxyl group 0.80 Hydrophobic methyl groups reduce solubility; no H-bonding capability
tert-Butyl (4-bromobutyl)carbamate 4-bromo, longer alkyl chain 0.80 Extended chain may alter reactivity and pharmacokinetics
N-pivaloylhydroxylamine [3] Hydroxylamine, pivaloyl group N/A Ribbon-like hydrogen-bonding network; similar carbonyl interactions

Key Observations:

Hydroxyl Group Impact: The hydroxyl group in the target compound enables strong intermolecular hydrogen bonds (e.g., O–H···O with bond lengths ~1.74 Å and angles ~171°), enhancing crystalline stability and solubility compared to non-hydroxylated analogs like tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate .

Chain Length : Longer alkyl chains (e.g., 4-bromobutyl) increase hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability .

Research Findings and Data

Table 2: Hydrogen-Bonding Parameters in Hydroxyl-Containing Carbamates

Compound Bond Type D–H (Å) H···A (Å) D···A (Å) ∠D–H···A (°) Source
tert-Butyl N-Hydroxycarbamate O(2)–H(2)···O(1) 0.91(2) 1.74(2) 2.647(2) 171(2)
N-pivaloylhydroxylamine N–H···O, O–H···O 0.82(3) 2.01(3) 2.810(2) 164(2)

Interpretation:

The target compound’s hydroxyl group likely forms stronger hydrogen bonds than its N–H analogs, influencing solubility and solid-state stability.

Biological Activity

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a bromo substituent, and an ethyl carbamate moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H30BrNO4\text{C}_{16}\text{H}_{30}\text{Br}\text{N}\text{O}_{4} with a molecular weight of approximately 394.3 g/mol. Its structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The presence of the bromo and hydroxy groups may enhance its binding affinity to target proteins, potentially leading to modulation of enzymatic activities or inhibition of specific biological pathways.

Biological Activity Studies

Research on the biological activities of related compounds indicates that they can exhibit significant effects on cellular processes. For instance, studies have shown that carbamate derivatives can act as enzyme inhibitors or modulators in various metabolic pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC16H30BrNO4Potential enzyme modulation
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamateC16H30BrNO4Enzyme inhibitor in metabolic pathways
tert-butyl N-(3-chloro-2-hydroxy-2-methylpropyl)-N-ethylcarbamateC16H30ClNO4Antimicrobial activity

Case Studies

  • Enzyme Interaction Studies : In vitro studies have demonstrated that similar carbamate compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. Such findings indicate that this compound may possess similar properties warranting further investigation.
  • Cell Viability Assays : Experiments involving astrocyte cell lines treated with related compounds have shown protective effects against amyloid-beta toxicity, which is relevant for Alzheimer's pathology. The ability of these compounds to enhance cell viability in the presence of toxic agents suggests that this compound may also exhibit neuroprotective properties.

Pharmacological Implications

The pharmacological potential of this compound lies in its structural components that allow for diverse interactions within biological systems. This compound could serve as a lead structure for the development of new therapeutic agents targeting specific diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives with brominated alkyl chains?

  • Methodological Answer : Brominated intermediates can be synthesized via nucleophilic substitution (e.g., using KBr or NaBr in polar aprotic solvents like DMF). For example, tert-butyl carbamates with bromoalkyl groups are often prepared by reacting tert-butyl carbamate precursors with brominating agents under controlled conditions. Key steps include optimizing reaction temperature (e.g., 40–60°C) and stoichiometry to minimize side reactions like elimination .
  • Data Contradictions : Conflicting yields may arise from solvent choice (e.g., acetonitrile vs. THF) or base selection (K₂CO₃ vs. NaH). Comparative studies suggest acetonitrile with K₂CO₃ improves regioselectivity for bromination .

Q. How should researchers characterize the purity of tert-butyl carbamates with hydroxy and bromo substituents?

  • Methodological Answer : Use orthogonal techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to resolve polar impurities.
  • 1H NMR : Monitor integration ratios for diagnostic peaks (e.g., tert-butyl protons at δ 1.2–1.4 ppm, hydroxy protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.